molecular formula C7H4Cl2S2 B14680626 3-Chloro-1,2-benzodithiol-1-ium chloride CAS No. 32672-88-1

3-Chloro-1,2-benzodithiol-1-ium chloride

Cat. No.: B14680626
CAS No.: 32672-88-1
M. Wt: 223.1 g/mol
InChI Key: SAKIYSYBALMRGJ-UHFFFAOYSA-M
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Description

3-Chloro-1,2-benzodithiol-1-ium chloride is an organosulfur compound with the molecular formula C7H4ClS2 It is a derivative of benzodithiolium and is characterized by the presence of a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2-benzodithiol-1-ium chloride typically involves the chlorination of 1,2-benzodithiol. One common method includes the reaction of 1,2-benzodithiol with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2-benzodithiol-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of thiols or disulfides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Products include substituted benzodithiolium derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and disulfides.

Scientific Research Applications

3-Chloro-1,2-benzodithiol-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1,2-benzodithiol-1-ium chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1,2-benzisothiazole
  • 3-Chloro-1,2-benzisothiazole 1,1-dioxide

Comparison

3-Chloro-1,2-benzodithiol-1-ium chloride is unique due to its dithiolium structure, which imparts distinct chemical reactivity compared to similar compounds like 3-Chloro-1,2-benzisothiazole and its dioxide derivative

Properties

CAS No.

32672-88-1

Molecular Formula

C7H4Cl2S2

Molecular Weight

223.1 g/mol

IUPAC Name

3-chloro-1,2-benzodithiol-1-ium;chloride

InChI

InChI=1S/C7H4ClS2.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H;1H/q+1;/p-1

InChI Key

SAKIYSYBALMRGJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(S[S+]=C2C=C1)Cl.[Cl-]

Origin of Product

United States

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